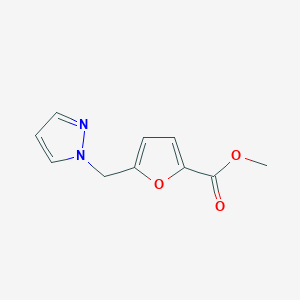

methyl 5-((1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((1H-pyrazol-1-yl)methyl)furan-2-carboxylate (CAS: 1017046-67-1) is a heterocyclic compound featuring a furan ring substituted at the 5-position with a pyrazole moiety via a methylene bridge. This compound has been cataloged as a building block in organic synthesis but is currently listed as a discontinued product .

Properties

IUPAC Name |

methyl 5-(pyrazol-1-ylmethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-10(13)9-4-3-8(15-9)7-12-6-2-5-11-12/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBPDPHMYHAJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-((1H-pyrazol-1-yl)methyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with 1H-pyrazole-1-methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((1H-pyrazol-1-yl)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound containing a furan ring, a pyrazole ring, and a pyridazine ring. It is used as a building block for synthesizing more complex molecules in chemistry and is investigated for potential therapeutic properties, including anticancer and antimicrobial activities, in medicine. It may also be used in the development of new materials with specific properties in industry.

Preparation Methods

The synthesis of methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps. A common route includes the initial formation of the pyrazole and pyridazine rings, followed by their coupling with a furan derivative. The reaction conditions often involve using solvents like ethanol and catalysts such as potassium hydroxide (KOH) and carbon disulfide (CS2) at low temperatures (0–5°C) to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions

Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate can undergo oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents. Oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF7 | 0.01 |

| Pyrazole Derivative B | A549 | 26 |

| Pyrazole Derivative C | HepG2 | 3.25 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also noteworthy. Research indicates that compounds with similar moieties can inhibit cytokines such as TNF-alpha and IL-6, which play a significant role in inflammatory processes.

Case Studies

- In vitro Studies: Methyl 5-furan-2-yl derivatives exhibited significant growth inhibition in several cancer cell lines, suggesting that modifications to the furan or pyrazole rings can enhance biological activity.

- In vivo Studies: Animal models treated with pyrazole-based compounds showed reduced tumor growth and improved survival rates compared to control groups, indicating potential for therapeutic use in oncology.

Mechanism of Action

The mechanism of action of methyl 5-((1H-pyrazol-1-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Research Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) enhance crystallinity and target binding in antimycobacterial agents, while hydrophilic groups (e.g., hydroxymethyl) improve solubility for phytochemical applications .

Synthetic Accessibility : Pyrazole-furan hybrids are synthetically versatile but may face challenges in regioselectivity and scalability, as seen in the discontinuation of this compound .

Biological Relevance : The pyrazole moiety’s nitrogen-rich structure contributes to diverse bioactivities, including antimicrobial and enzyme inhibition, making it a valuable scaffold in medicinal chemistry .

Biological Activity

Methyl 5-((1H-pyrazol-1-yl)methyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 234.25 g/mol

- CAS Number : 918946-37-9

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, which can be summarized as follows:

In a comparative study, derivatives of pyrazole, including this compound, showed significant inhibition of tumor growth, suggesting its potential as a lead compound in cancer therapy .

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway, was observed in vitro. The anti-inflammatory activity was measured by assessing the reduction in prostaglandin E2 (PGE2) levels, indicating a promising therapeutic role in inflammatory diseases .

3. Antimicrobial Activity

This compound has been tested against various bacterial strains, showing notable antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.00 µg/mL |

| Escherichia coli | 0.50 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Case Studies

A case study involving the synthesis and biological evaluation of this compound revealed its effectiveness against resistant strains of cancer cells and bacteria. The study utilized various assays to evaluate cytotoxicity and antimicrobial efficacy, confirming the compound's potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.